2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is a derivative of benzaldehyde, featuring a chloro and fluoro substitution on the benzyl group, which is linked to another benzaldehyde moiety via an ether linkage. This compound is utilized in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Action Environment:
Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and toxicity. For instance:
References:
- Daniewski, A. R., Liu, W., Püntener, K., & Scalone, M. (2002). “Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.” Organic Process Research & Development, 6(3), 220–224
- Naveen, S., et al. (2006). “Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile.” Analytical Sciences: X-ray Structure Analysis Online, 22, X291–X292
- Willstaedt, H. (1931). “Über Brom-Addition an substituierte Zimtsäuren.” Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 64(10), 2688–2693
- Bunnett, J. F., Miles, J. H., & Nahabedian, K. V. (1961). “Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes.” Journal of the American Chemical Society, 83(11), 2512–2516
Preparation Methods
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-hydroxybenzaldehyde under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-hydroxybenzaldehyde attacks the benzyl chloride, forming the ether linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
2-Chloro-6-fluorobenzaldehyde: This compound lacks the ether linkage and has different reactivity and applications.
2-Chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.
2-Chloro-6-fluorobenzylamine: This compound features an amine group instead of an aldehyde, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYBBHXCQYWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351479 |
Source
|
Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336880-01-4 |
Source
|
Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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